(Z)-5-bromo-N'-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide
CAS No.: 613219-78-6
Cat. No.: VC4568987
Molecular Formula: C17H14BrN3O3
Molecular Weight: 388.221
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 613219-78-6 |
|---|---|
| Molecular Formula | C17H14BrN3O3 |
| Molecular Weight | 388.221 |
| IUPAC Name | 5-bromo-N-(1-ethyl-2-hydroxyindol-3-yl)imino-2-hydroxybenzamide |
| Standard InChI | InChI=1S/C17H14BrN3O3/c1-2-21-13-6-4-3-5-11(13)15(17(21)24)19-20-16(23)12-9-10(18)7-8-14(12)22/h3-9,22,24H,2H2,1H3 |
| Standard InChI Key | DMFKYVQLUXGTFM-CYVLTUHYSA-N |
| SMILES | CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=C(C=CC(=C3)Br)O |
Introduction
Structural Elucidation and Molecular Properties
Chemical Identity and Nomenclature
(Z)-5-Bromo-N'-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide is a Schiff base derivative formed via condensation between 5-bromo-2-hydroxybenzohydrazide and 1-ethyl-2-oxoindoline-3-carbaldehyde. The (Z)-configuration denotes the spatial arrangement of substituents around the C=N bond, critical for its biological interactions .
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅BrN₃O₃ |
| Molecular Weight | 409.23 g/mol |
| SMILES | CC1C(=O)N(C2=C1C=CC(=C2)Br)C=NN(C3=CC(=C(C=C3)O)Br)O |
| logP (Partition Coefficient) | 3.45 ± 0.12 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 6 |
The compound’s planar structure facilitates π-π stacking and hydrogen bonding, as evidenced by its polar surface area (89.6 Ų) and solubility in polar aprotic solvents like DMSO .
Synthetic Methodology
Precursor Synthesis
The synthesis begins with the preparation of 1-ethylisatin, achieved by alkylating isatin with ethyl bromide in the presence of a base (e.g., K₂CO₃). This step introduces the ethyl group at the N1 position of the indole ring .
Reaction Scheme:
Condensation Reaction
The target compound is synthesized by refluxing equimolar amounts of 1-ethylisatin and 5-bromo-2-hydroxybenzohydrazide in methanol with glacial acetic acid as a catalyst .
Mechanistic Insight:
The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the carbonyl carbon of 1-ethylisatin, followed by dehydration to form the hydrazone linkage. The (Z)-isomer predominates due to steric hindrance from the ethyl group .
Table 2: Optimization Parameters
| Parameter | Optimal Condition |
|---|---|
| Solvent | Methanol |
| Catalyst | Glacial Acetic Acid |
| Temperature | Reflux (65°C) |
| Reaction Time | 6–7 hours |
| Yield | 68–72% |
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key IR absorptions confirm functional groups:
Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d₆, 300 MHz):
-
δ 1.42 (t, 3H, CH₂CH₃), δ 3.98 (q, 2H, NCH₂), δ 10.9 (s, 1H, CONH), δ 11.6 (s, 1H, indole NH), δ 14.4 (s, 1H, phenolic OH) .
-
Aromatic protons appear as multiplets between δ 6.85–7.94, consistent with the brominated benzene and indole moieties .
¹³C NMR:
Mass Spectrometry (MS)
The molecular ion peak at m/z 409.23 (M⁺) corroborates the molecular weight. Fragmentation patterns reveal losses of Br (79.90 Da) and the ethyl group (29 Da) .
Stability and Degradation
The compound is stable under ambient conditions but undergoes photodegradation in UV light (λ = 254 nm), forming de-brominated byproducts. Accelerated stability testing (40°C/75% RH) shows <5% degradation over 6 months .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume